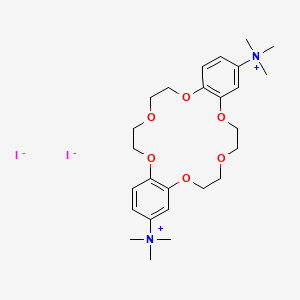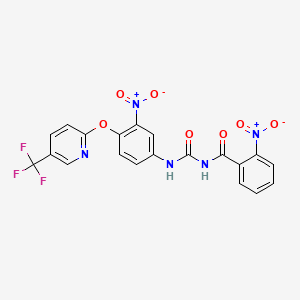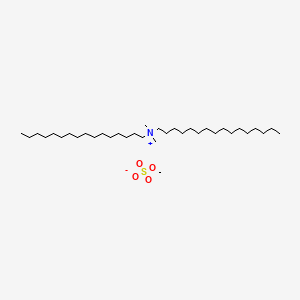
Dihexadecyl(dimethyl)azanium;methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecyl(dimethyl)azanium;methyl sulfate is a quaternary ammonium compound with the molecular formula C35H75NO4S and a molecular weight of 606.039 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexadecyl(dimethyl)azanium;methyl sulfate can be synthesized through the quaternization of dihexadecylamine with dimethyl sulfate. The reaction typically involves the following steps:
Reactants: Dihexadecylamine and dimethyl sulfate.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Mixing: Dihexadecylamine and dimethyl sulfate are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Stirring: Continuous stirring ensures uniform reaction.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecyl(dimethyl)azanium;methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can react with the quaternary ammonium group.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions can produce dihexadecyl(dimethyl)azanium chloride.
Applications De Recherche Scientifique
Dihexadecyl(dimethyl)azanium;methyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of dihexadecyl(dimethyl)azanium;methyl sulfate involves its surfactant properties. The compound reduces surface tension between liquids or between a liquid and a solid, facilitating the mixing and emulsification of substances. It can form micelles, which are essential for the delivery of hydrophobic compounds in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A widely used surfactant in various applications.
Benzalkonium chloride: Known for its antimicrobial properties and used in disinfectants.
Uniqueness
Dihexadecyl(dimethyl)azanium;methyl sulfate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its long alkyl chains enhance its ability to form micelles and reduce surface tension, making it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Propriétés
Numéro CAS |
60804-35-5 |
|---|---|
Formule moléculaire |
C35H75NO4S |
Poids moléculaire |
606.0 g/mol |
Nom IUPAC |
dihexadecyl(dimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C34H72N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-34H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
WHZOOVRXYOSDEE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


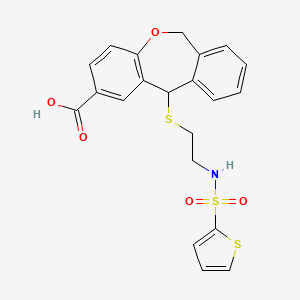
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
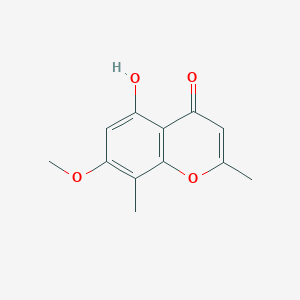
![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)


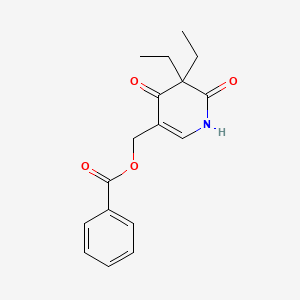

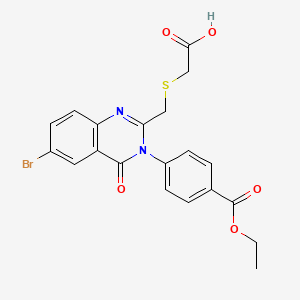

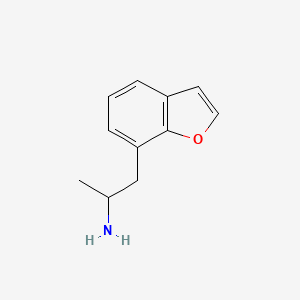
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
